Alfuzosin Hydrochloride - 81403-68-1

Alfuzosin Hydrochloride

Catalog Number: EVT-259464
CAS Number: 81403-68-1
Molecular Formula: C19H27N5O4. HCl
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Non-selective α1 receptor antagonist. Shows uroselectivity in vivo. Relaxes bladder, prostate and corpus cavernosum tissue. Orally active.
Alfuzosin is a post-synaptic α1-adrenergic receptor antagonist commonly used to improve lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). It displays high-affinity with non-selectivity for the three known human α1 adrenoceptors (pKi = 8.0, 8.0, and 8.5 for α1A, α1B, and α1D, respectively). Consistent with a role for α1 adrenoceptors in mediating contraction of smooth muscle, alfuzosin was first described as having anti-hypertensive effects with peripheral vasodilator properties. In patients with BPH, alfuzosin increases mean urinary flow rate and decreases residual volume. Alfuzosin produces minimal vasodilatory and sexual function side effects.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.
Synthesis Analysis

Alfuzosin hydrochloride can be synthesized through a multi-step process starting from 3,4-dimethoxybenzoic acid. [] The synthesis involves nine steps, including nitration, reduction, cyclization, chlorination, amination, condensation with β-cyanoethylmethylamine, hydrogenation, amidation with 2-tetrahydrofuroic acid, and finally, salt formation with hydrochloric acid. [] The overall yield of the synthesis is reported to be 7.2%. [] Several steps, particularly the cyclization and the final three reactions, have undergone optimization to improve efficiency. []

Molecular Structure Analysis

Alfuzosin hydrochloride crystallizes in the space group P-1 with the following unit cell parameters: a = 9.3214(16) Å, b = 9.3997(29) Å, c = 12.6172(64) Å, α = 107.993(11)°, β = 100.386(9)°, γ = 90.229(6)°. [] The crystal structure displays anisotropic thermal expansion, being significantly larger along the c-axis. [] The structure is characterized by a stack of planar fused rings along the b-axis and layers of a more corrugated portion of the molecule parallel to the ab-plane. [] The molecule forms two strong N–H⋯Cl hydrogen bonds and seven C-H⋯Cl hydrogen bonds. []

Physical and Chemical Properties Analysis

Alfuzosin hydrochloride exists in an anhydrous form and as a dihydrate. [, ] The dihydrate form has been reported to exhibit higher shelf stability and is preferred for pharmaceutical applications. [] Alfuzosin hydrochloride has a molecular weight of 425.9 g/mol. [] It is a white to off-white crystalline powder. []

Applications

Analytical Chemistry:

  • Potentiometric sensors: Alfuzosin hydrochloride-based potentiometric sensors have been developed for fast and accurate quantification of the drug in pharmaceutical formulations, urine, and serum. [] These sensors offer advantages like high throughput, simplicity, and automation feasibility. []
  • Spectrophotometric methods: Various spectrophotometric methods utilizing zero-order, first-order derivative, and condensation reactions with aromatic aldehydes have been established for the determination of alfuzosin hydrochloride in bulk drug and pharmaceutical formulations. [, , ] These methods offer simplicity, sensitivity, and cost-effectiveness for routine quality control analysis.
  • Chromatographic techniques: Several high-performance liquid chromatography (HPLC) methods, including RP-HPLC and UPLC, have been developed for the analysis of alfuzosin hydrochloride in pharmaceutical formulations and blend samples. [, , , , , ] These methods offer high sensitivity, accuracy, and precision, making them suitable for routine quality control and stability studies.
  • Gas chromatography: Gas chromatography with flame ionization detection (GC-FID) has been employed for the quantitative determination of residual solvents, including methanol, ethanol, acetone, dichloromethane, and N,N-dimethylformamide, in alfuzosin hydrochloride. [] This method ensures quality control by monitoring potentially harmful residual solvents in the final product.

Drug Delivery Research:

  • Extended-release tablets: Numerous studies have focused on formulating extended-release tablets of alfuzosin hydrochloride using various hydrophilic and hydrophobic polymers like hydroxypropyl methylcellulose (HPMC), guar gum, carbomer, and Eudragit RLPO. [, , , , , ] These formulations aim to achieve a sustained drug release profile over an extended period, potentially improving therapeutic efficacy and patient compliance.
  • Gastro-retentive drug delivery systems: Several studies have investigated gastro-retentive drug delivery systems, including floating tablets and mucoadhesive tablets, to enhance the bioavailability of alfuzosin hydrochloride by prolonging its residence time in the stomach. [, , ] These formulations exploit the drug's narrow absorption window in the upper gastrointestinal tract.
  • Transdermal delivery: Research has explored the feasibility of transdermal delivery of alfuzosin hydrochloride using various techniques, including transdermal films and ethosomes. [, , ] These approaches aim to bypass first-pass metabolism and achieve sustained drug delivery, potentially improving patient compliance.

Alfuzosin

Compound Description: Alfuzosin, the free base form of Alfuzosin Hydrochloride, is also an alpha-1 adrenergic receptor blocker. It is used to treat symptoms of benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, making it easier to urinate [].

Relevance: Alfuzosin is directly converted to Alfuzosin Hydrochloride upon reaction with hydrochloric acid []. This salt form is often preferred for pharmaceutical formulations due to its improved solubility and stability [].

Solifenacin Succinate

Compound Description: Solifenacin Succinate is a competitive muscarinic receptor antagonist. It is primarily used to treat overactive bladder symptoms like frequent urination and urgency [].

Relevance: Solifenacin Succinate is often co-formulated with Alfuzosin Hydrochloride for the treatment of BPH. The combination therapy addresses both the static (prostate enlargement) and dynamic (bladder overactivity) components of BPH [].

Finasteride

Compound Description: Finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to dihydrotestosterone (DHT). This action reduces DHT levels in the prostate, shrinking the enlarged prostate and improving BPH symptoms [, ].

Relevance: Similar to Solifenacin Succinate, Finasteride is frequently co-administered with Alfuzosin Hydrochloride to provide a more comprehensive treatment approach to BPH [, ].

Dutasteride

Compound Description: Dutasteride is another 5α-reductase inhibitor with a mechanism and clinical use similar to that of Finasteride. It is also used to treat BPH by reducing DHT levels [].

Relevance: Dutasteride presents an alternative to Finasteride for combination therapy with Alfuzosin Hydrochloride in managing BPH [].

(R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) methylamino] propyl]tetrahydro-2-furancarboxamide

Relevance: This compound is a direct precursor to Alfuzosin Hydrochloride in the synthetic pathway []. It highlights the key structural features of the final drug molecule.

Properties

CAS Number

81403-68-1

Product Name

Alfuzosin Hydrochloride

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride

Molecular Formula

C19H27N5O4. HCl

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Synonyms

Alfetim
alfusozine
alfuzosin
alfuzosin hydrochloride
alphuzosine
Benestan
N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
Urion
UroXatral
Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.